Imidazo[1,2-a]pyrimidin-2-ylmethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,2-a]pyrimidin-2-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c11-5-6-4-10-3-1-2-8-7(10)9-6/h1-4,11H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVSCROCXIXWFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60599425 | |
| Record name | (Imidazo[1,2-a]pyrimidin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1153757-71-1 | |
| Record name | (Imidazo[1,2-a]pyrimidin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Studies of Imidazo 1,2 a Pyrimidin 2 Ylmethanol
Electrophilic Aromatic Substitution Reactions on the Imidazo[1,2-a]pyrimidine (B1208166) Nucleus
The imidazo[1,2-a]pyrimidine ring system is an electron-rich heterocycle, making it susceptible to electrophilic attack. The regioselectivity of such reactions is governed by the electronic properties of the fused rings. Theoretical studies and experimental evidence on related imidazo[1,2-a]pyridine (B132010) systems suggest that the C-3 position is the most nucleophilic and, therefore, the primary site for electrophilic substitution. This is attributed to the stability of the resulting cationic intermediate, where the positive charge can be delocalized over both rings without disrupting the aromaticity of the pyrimidine (B1678525) ring. rsc.orgacs.org
Common electrophilic substitution reactions applicable to the imidazo[1,2-a]pyrimidine nucleus include halogenation, nitration, and Friedel-Crafts type reactions such as acylation and alkylation. For instance, bromination of imidazo[1,2-a]pyridines has been shown to occur selectively at the C-3 position. rsc.org While specific examples for Imidazo[1,2-a]pyrimidin-2-ylmethanol are not extensively documented in readily available literature, it is anticipated to follow a similar reactivity pattern.
The Vilsmeier-Haack reaction, which introduces a formyl group onto an activated aromatic ring, is another relevant electrophilic substitution. This reaction has been successfully applied to the imidazo[1,2-a]pyrimidine ring system to produce 3-formyl derivatives. nih.govdergipark.org.trresearchgate.netorganic-chemistry.org Similarly, the Mannich reaction, involving an aminoalkylation, has been used to introduce aminomethyl groups at the C-3 position of imidazo[1,2-a]pyrimidines and related heterocycles. niscpr.res.innih.govresearchgate.net
Nucleophilic Additions and Substitutions Involving the Hydroxymethyl Group
The primary alcohol functionality of the hydroxymethyl group in this compound is a key site for nucleophilic substitution reactions. The hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, to facilitate substitution by various nucleophiles.
A notable transformation is the conversion of the hydroxymethyl group to a chloromethyl group, yielding 2-(chloromethyl)imidazo[1,2-a]pyrimidine. This can be achieved using standard halogenating agents like thionyl chloride or oxalyl chloride. The resulting chloromethyl derivative is a versatile intermediate for further synthetic modifications due to the reactivity of the C-Cl bond towards nucleophiles. smolecule.com
Functional Group Interconversions of the Hydroxymethyl Moiety
The hydroxymethyl group of this compound can be readily transformed into other functional groups, significantly expanding the synthetic utility of this compound.
Oxidation of the primary alcohol to an aldehyde or a carboxylic acid is a fundamental transformation. The oxidation to imidazo[1,2-a]pyrimidine-2-carbaldehyde (B140957) can be accomplished using mild oxidizing agents to prevent over-oxidation. The resulting aldehyde is a valuable precursor for the synthesis of various derivatives, including imines (Schiff bases) through condensation with primary amines. semanticscholar.org Further oxidation of the aldehyde or direct oxidation of the primary alcohol with stronger oxidizing agents can yield imidazo[1,2-a]pyrimidine-2-carboxylic acid.
| Starting Material | Reagent | Product | Reference |
| This compound | Mild Oxidizing Agent (e.g., PCC, DMP) | Imidazo[1,2-a]pyrimidine-2-carbaldehyde | semanticscholar.org |
| Imidazo[1,2-a]pyrimidine-2-carbaldehyde | Primary Amine | Imine (Schiff Base) derivative | semanticscholar.org |
| This compound | Strong Oxidizing Agent (e.g., KMnO4, Jones reagent) | Imidazo[1,2-a]pyrimidine-2-carboxylic acid |
Reductions and Oxidations of this compound
Beyond the functional group interconversions of the hydroxymethyl moiety, both the heterocyclic nucleus and the side chain can undergo reduction and oxidation reactions.
Reduction of the imidazo[1,2-a]pyrimidine ring system can be achieved through catalytic hydrogenation. This process can lead to the saturation of the pyrimidine ring, yielding tetrahydroimidazo[1,2-a]pyrimidine derivatives. researchgate.net The specific conditions of the hydrogenation (catalyst, pressure, temperature) will influence the extent of reduction. The reduction of the hydroxymethyl group to a methyl group can also be envisioned, potentially through a two-step process involving conversion to a halide followed by reductive dehalogenation.
Oxidation of the primary alcohol of this compound to the corresponding aldehyde, imidazo[1,2-a]pyrimidine-2-carbaldehyde, is a key transformation. This can be achieved using a variety of modern, mild oxidizing agents that are compatible with the heterocyclic core. Reagents such as Dess-Martin periodinane (DMP) and conditions for Swern oxidation are well-suited for this purpose, as they operate under neutral or near-neutral pH and at low temperatures, minimizing side reactions. dergipark.org.trsemanticscholar.org
| Reaction Type | Reagent/Method | Product | Reference |
| Oxidation | Dess-Martin Periodinane (DMP) | Imidazo[1,2-a]pyrimidine-2-carbaldehyde | semanticscholar.org |
| Oxidation | Swern Oxidation | Imidazo[1,2-a]pyrimidine-2-carbaldehyde | dergipark.org.tr |
| Reduction | Catalytic Hydrogenation (e.g., H2/Pd) | Tetrahydrothis compound | researchgate.net |
Reaction Mechanisms of Key Transformations
Understanding the mechanisms of the key reactions provides insight into the reactivity of this compound.
The electrophilic substitution at the C-3 position proceeds through a classic aromatic substitution mechanism. The electrophile attacks the electron-rich C-3 carbon, forming a resonance-stabilized cationic intermediate (a sigma complex). A subsequent deprotonation step restores the aromaticity of the heterocyclic system. The stability of the intermediate, with the positive charge delocalized across the imidazole (B134444) and pyrimidine rings, directs the substitution to this position. rsc.orgacs.org
Nucleophilic substitution at the hydroxymethyl group, after conversion to a more reactive species like a halide, can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile.
The oxidation of the primary alcohol to an aldehyde using reagents like DMP or under Swern conditions involves the formation of an intermediate where the alcohol is activated. In the Swern oxidation, dimethyl sulfoxide (B87167) (DMSO) is activated by an electrophile (e.g., oxalyl chloride), which then reacts with the alcohol. A subsequent base-mediated elimination leads to the formation of the aldehyde. The Dess-Martin oxidation involves a hypervalent iodine reagent that forms an intermediate with the alcohol, which then undergoes an intramolecular elimination to yield the aldehyde.
Structural Elucidation and Advanced Characterization Methodologies
Spectroscopic Analysis of Imidazo[1,2-a]pyrimidin-2-ylmethanol
Spectroscopy is fundamental to the structural elucidation of this compound, offering detailed information about the molecule's atomic composition, bonding, and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of this compound.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. This includes signals for the three aromatic protons on the pyrimidine (B1678525) ring, a singlet for the proton on the imidazole (B134444) ring, a singlet for the methylene (B1212753) (-CH₂) protons of the methanol (B129727) group, and a broad singlet for the hydroxyl (-OH) proton. The chemical shifts (δ) of the aromatic protons typically appear in the downfield region (δ 7.0–8.5 ppm), characteristic of heterocyclic systems.
¹³C NMR: The carbon NMR spectrum provides information on all seven unique carbon atoms in the molecule. The spectrum would display signals corresponding to the carbons of the fused ring system and a distinct signal for the methylene carbon of the hydroxymethyl substituent. The chemical shifts of the ring carbons are influenced by the electronegativity of the adjacent nitrogen atoms.
| Atom Type | Number of Signals | Expected Chemical Shift Range (ppm) |
| ¹H (Aromatic) | 4 | 7.0 - 8.5 |
| ¹H (-CH₂-) | 1 | ~4.5 - 5.0 |
| ¹H (-OH) | 1 | Variable (broad) |
| ¹³C (Aromatic/Heteroaromatic) | 6 | 100 - 160 |
| ¹³C (-CH₂OH) | 1 | ~60 - 70 |
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For this compound (C₇H₇N₃O), the calculated exact mass is 163.0589.
MS: In electrospray ionization mass spectrometry (ESI-MS), the compound is expected to show a prominent protonated molecular ion peak ([M+H]⁺) at an m/z (mass-to-charge ratio) of approximately 164.06.
HRMS: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for confirming the elemental formula. The experimentally determined mass from an HRMS analysis would be compared to the calculated value to unambiguously verify the molecular formula C₇H₇N₃O, distinguishing it from other potential isomers. nih.gov Fragmentation patterns observed in MS/MS experiments would likely show the loss of the hydroxymethyl group (-CH₂OH) as a key fragmentation pathway.
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is employed to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies. science.govresearchgate.net
Key expected vibrational bands for this compound include:
O-H Stretch: A broad absorption band in the IR spectrum, typically in the region of 3400-3100 cm⁻¹, corresponding to the stretching vibration of the alcohol's hydroxyl group.
C-H Stretch: Aromatic C-H stretching vibrations are expected to appear around 3100-3000 cm⁻¹.
C=N and C=C Stretches: Multiple sharp bands in the 1650-1450 cm⁻¹ region are characteristic of the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused heterocyclic ring system.
C-O Stretch: A strong band corresponding to the C-O stretching of the primary alcohol group is expected in the 1050-1150 cm⁻¹ region.
Interactive Data Table: Expected Vibrational Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H Stretch | Alcohol (-OH) | 3400 - 3100 (Broad) |
| C-H Stretch | Aromatic | 3100 - 3000 |
| C=N / C=C Stretch | Heterocyclic Rings | 1650 - 1450 |
| C-O Stretch | Primary Alcohol | 1150 - 1050 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While this technique is paramount for absolute structure confirmation, a specific crystal structure for this compound was not found in the provided search results. The following sections describe the critical information that would be obtained from such an analysis.
A single-crystal X-ray diffraction study would precisely determine the molecule's conformation. A key parameter is the torsion angle defined by the atoms of the pyrimidine ring, the C2 carbon, the methylene carbon, and the oxygen atom. This angle dictates the orientation of the hydroxymethyl substituent relative to the plane of the fused ring system. In related structures, the equivalent substituent is often found to be nearly perpendicular to the ring system, a conformation that minimizes steric strain. researchgate.netnih.gov
In the solid state, molecules of this compound would arrange themselves into a crystal lattice stabilized by various intermolecular forces. X-ray crystallography is essential for characterizing these interactions.
Hydrogen Bonding: The most significant intermolecular interaction would be hydrogen bonding. The hydroxyl group (-OH) of the methanol substituent can act as a hydrogen bond donor, while the sp²-hybridized nitrogen atoms of the pyrimidine and imidazole rings can act as hydrogen bond acceptors. nsf.gov These interactions could lead to the formation of molecular chains or dimeric motifs within the crystal. researchgate.netnih.gov
Crystallographic Parameters and Data Interpretation of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol
The crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, a pyridine (B92270) analog of the subject compound, has been determined by single-crystal X-ray diffraction, revealing a triclinic crystal system. nih.govresearchgate.net The detailed crystallographic data and collection parameters are summarized in the table below.
| Parameter | Value | Reference |
| Empirical Formula | C₉H₁₀N₂O | nih.gov |
| Formula Weight | 162.19 | nih.gov |
| Crystal System | Triclinic | nih.gov |
| Space Group | P-1 | nih.gov |
| a (Å) | 7.3637 (2) | nih.gov |
| b (Å) | 8.1589 (2) | nih.gov |
| c (Å) | 8.3966 (2) | nih.gov |
| α (°) | 62.355 (1) | nih.gov |
| β (°) | 67.291 (2) | nih.gov |
| γ (°) | 88.386 (2) | nih.gov |
| Volume (ų) | 405.14 (2) | nih.gov |
| Z | 2 | nih.gov |
| Temperature (K) | 296 | nih.gov |
| Radiation type | Mo Kα | nih.gov |
| Wavelength (Å) | 0.71073 | nih.gov |
| Reflections collected | 10226 | nih.gov |
| Independent reflections | 2089 | nih.gov |
| R(int) | 0.019 | nih.gov |
| Final R indexes [I > 2σ(I)] | R1 = 0.043, wR2 = 0.123 | nih.gov |
The imidazo[1,2-a]pyridine (B132010) core of the molecule is nearly planar, with a root-mean-square deviation of 0.024 Å from the mean plane. nih.govresearchgate.net A notable feature of the molecular conformation is the orientation of the methanol group. It is positioned nearly perpendicular to the plane of the fused heterocyclic rings. This is quantified by the C-C-C-O and N-C-C-O torsion angles of 80.04(16)° and -96.30(17)°, respectively. nih.govresearchgate.net
The crystal packing is dominated by a network of hydrogen bonds. Molecules form inversion dimers through O-H···N hydrogen bonds, creating a distinct R²₂(10) ring motif. nih.govresearchgate.net These dimers are further interconnected by C-H···O hydrogen bonds, which link the dimers into ribbons that propagate along the direction. nih.govresearchgate.net The stability of the three-dimensional crystal lattice is further enhanced by π-π stacking interactions between the aromatic rings of adjacent ribbons. researchgate.net
Computational and Theoretical Investigations of Imidazo 1,2 a Pyrimidin 2 Ylmethanol
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. By calculating the electron density, DFT can predict a wide range of molecular characteristics. For the imidazo[1,2-a]pyrimidine (B1208166) scaffold, DFT calculations are frequently performed at levels like B3LYP/6-31G(d,p) or B3LYP/6-311++G(d,p) to obtain optimized molecular structures and analyze electronic behavior. nih.govsemanticscholar.org
Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity and kinetic stability. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. scirp.org
Table 1: FMO Data for Representative Imidazo[1,2-a]pyrimidine Derivatives Data from a study on (E)-N-(substituted-benzylidene)-2-phenylimidazo[1,2-a]pyrimidin-3-amine derivatives, calculated at the B3LYP/6–31G(d,p) level. nih.gov
| Compound Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| 7a (4-nitrobenzylidene) | -5.8185 | -2.9217 | 2.8968 |
| 7b (4-chlorobenzylidene) | -5.7453 | -2.6775 | 3.0679 |
| 7c (2-nitrobenzylidene) | -5.6638 | -2.6890 | 2.9748 |
| 7d (2-chlorobenzylidene) | -5.4589 | -2.1091 | 3.3498 |
| 7e (4-methoxybenzylidene) | -5.2095 | -1.8216 | 3.3879 |
This interactive table provides a comparative view of the electronic properties of related compounds.
Molecular Electrostatic Potential (MEP) mapping is a vital tool for visualizing the charge distribution on a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. researchgate.net The MEP map uses a color scale to represent different electrostatic potential values: red indicates electron-rich regions (negative potential) that are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential) that are prone to nucleophilic attack. researchgate.netresearchgate.net Green represents areas of neutral or zero potential. researchgate.net
For the imidazo[1,2-a]pyrimidine scaffold, MEP analyses consistently show that the most negative potential is localized around the nitrogen atoms of the fused ring system due to their lone pairs of electrons. scirp.orgresearchgate.net This makes them the primary sites for electrophilic interactions. Conversely, the hydrogen atoms and certain regions of the carbon framework typically exhibit positive potential, marking them as potential sites for nucleophilic attack. researchgate.net For Imidazo[1,2-a]pyrimidin-2-ylmethanol, the oxygen atom of the methanol (B129727) group would also be an electron-rich, nucleophilic center.
Chemical Hardness (η): Measures resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large energy gap are considered "hard," and those with a small gap are "soft."
Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule's electron cloud can be polarized.
Electrophilicity Index (ω): Measures the energy stabilization when the system acquires additional electronic charge from the environment. It is calculated using the chemical potential (μ) and hardness (η). researchgate.net
Studies on imidazo[1,2-a]pyrimidine derivatives show how these parameters correlate with the molecule's electronic structure. nih.gov
Table 2: Global Reactivity Descriptors for Representative Imidazo[1,2-a]pyrimidine Derivatives Data derived from the FMO energies of (E)-N-(substituted-benzylidene)-2-phenylimidazo[1,2-a]pyrimidin-3-amine derivatives. nih.gov
| Compound Derivative | Hardness (η) (eV) | Softness (S) (eV-1) |
| 7a (4-nitrobenzylidene) | 1.4484 | 0.6904 |
| 7b (4-chlorobenzylidene) | 1.5340 | 0.6519 |
| 7c (2-nitrobenzylidene) | 1.4874 | 0.6723 |
| 7d (2-chlorobenzylidene) | 1.6749 | 0.5971 |
| 7e (4-methoxybenzylidene) | 1.6940 | 0.5903 |
This interactive table allows for the comparison of reactivity parameters across related compounds.
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations are instrumental in elucidating reaction mechanisms by modeling the potential energy surface, identifying transition states, and calculating activation energies. For the synthesis of the imidazo[1,2-a]pyrimidine core, these calculations can validate proposed pathways, such as the well-known Chichibabin reaction. nih.gov For instance, in the formation of new imidazo[1,2-a]pyrimidine derivatives, quantum calculations have been used to postulate the mechanism of recyclization processes involving precursors like 2-aminoimidazole. nih.gov These theoretical investigations provide a molecular-level understanding of bond formation and breaking, complementing experimental observations from techniques like HPLC-MS analysis of reaction mixtures. nih.gov
Conformational Analysis and Stability Studies
The biological activity and physical properties of a molecule are often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the most stable arrangements of atoms in a molecule. Computational methods, particularly DFT, can be used to perform potential energy surface (PES) scans. nih.gov
For a molecule like this compound, a key conformational feature would be the rotation around the C2-CH₂OH bond. A PES scan would involve systematically rotating this bond and calculating the energy at each step to identify the lowest energy (most stable) conformers. Studies on similar heterocyclic systems, such as substituted imidazo-[1,2-a]pyrazines, have successfully used this approach to identify stable rotameric forms, which are often stabilized by intramolecular hydrogen bonds. nih.gov Such an analysis would reveal the preferred orientation of the hydroxymethyl group relative to the pyrimidine (B1678525) ring.
Prediction of Spectroscopic Properties through Computational Methods
Computational methods are widely used to predict spectroscopic data, which serves as a powerful tool for structure verification when compared with experimental results.
Vibrational Spectroscopy (FT-IR): DFT calculations can predict the vibrational frequencies of a molecule. nih.gov These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. By comparing the calculated infrared spectrum with the experimental one, chemists can confirm the presence of specific functional groups and validate the proposed molecular structure. semanticscholar.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: The gauge-invariant atomic orbital (GIAO) method, often used within a DFT framework, allows for the accurate prediction of NMR chemical shifts (¹H and ¹³C). nih.gov Theoretical calculations of chemical shifts for an imidazo[1,2-a]pyrimidine derivative have shown good agreement with experimental spectra, aiding in the precise assignment of resonance signals to specific atoms in the molecule. semanticscholar.org
This predictive capability is essential for confirming the identity and purity of newly synthesized compounds like this compound.
Derivatization and Analogue Synthesis of Imidazo 1,2 a Pyrimidin 2 Ylmethanol
Synthesis of Substituted Imidazo[1,2-a]pyrimidin-2-ylmethanol Analogues
The synthesis of substituted analogues of this compound typically involves building the heterocyclic core with pre-functionalized starting materials or by post-synthesis modification of the parent scaffold. The most common method for constructing the imidazo[1,2-a]pyrimidine (B1208166) ring is the Chichibabin reaction, which involves the condensation of a 2-aminopyrimidine (B69317) with an α-halocarbonyl compound. nih.govmdpi.com
To generate analogues of this compound, this reaction can be adapted by using substituted 2-aminopyrimidines or functionalized α-halocarbonyls. For instance, reacting a 2-aminopyrimidine bearing substituents on the pyrimidine (B1678525) ring with an appropriate three-carbon α-halocarbonyl synthon for the 2-hydroxymethyl-imidazole part would yield the desired substituted product.
A versatile precursor for the 2-hydroxymethyl group is imidazo[1,2-a]pyrimidine-2-carbaldehyde (B140957). semanticscholar.org This aldehyde can be synthesized and subsequently reduced to the corresponding alcohol, this compound. By starting with substituted 2-aminopyrimidines, a range of analogues with substitution at the C5, C6, or C7 positions can be achieved. Microwave-assisted synthesis has been shown to be an efficient method for producing these scaffolds. mdpi.com
Another powerful approach is the use of multicomponent reactions. For example, a three-component reaction of a 2-aminopyrimidine, an aldehyde, and a terminal alkyne, often catalyzed by copper, can generate highly substituted imidazo[1,2-a]pyrimidines. organic-chemistry.org While this does not directly yield the 2-hydroxymethyl derivative, the resulting scaffold can be further functionalized.
Below is a table of representative substituted imidazo[1,2-a]pyrimidine analogues and the general synthetic strategies employed.
| Compound Name | Position of Substitution | General Synthetic Strategy | Reference |
| 2-Phenylimidazo[1,2-a]pyrimidine (B97590) | C2 | Condensation of 2-aminopyrimidine and 2-bromoacetophenone. | nih.gov |
| 3-Nitroso-2-phenylimidazo[1,2-a]pyrimidine | C2, C3 | Direct nitrosation of 2-phenylimidazo[1,2-a]pyrimidine. | nih.gov |
| 2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine | C2 (Aryl group) | Microwave-assisted condensation of 2-aminopyrimidine and 2-bromo-4'-chloroacetophenone. | mdpi.com |
| 3-Hydroxymethyl-2-phenylimidazo[1,2-a]pyridine | C2, C3 | Synthesis from 2-phenylimidazo[1,2-a]pyridine. | nih.gov |
| 6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine | C2, C6 | Microwave-assisted synthesis. | bio-conferences.org |
Modification of the Imidazopyrimidine Ring System
Modification of the core imidazo[1,2-a]pyrimidine ring system is a key strategy to modulate its physicochemical and pharmacological properties. Functionalization can be directed to various positions on the bicyclic scaffold, including the imidazole (B134444) (C3) and pyrimidine (C5, C6, C7) rings.
C3-Functionalization: The C3 position of the imidazo[1,2-a]pyrimidine ring is nucleophilic and susceptible to electrophilic substitution. Halogenation, particularly bromination and iodination, can be readily achieved at this position using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). researchgate.net These halogenated intermediates serve as versatile handles for further modifications via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce aryl, alkyl, or alkynyl groups. Aza-Friedel-Crafts reactions have also been employed for C3-alkylation. nih.gov
C5, C6, and C7-Functionalization: Introducing substituents on the pyrimidine ring typically requires starting with a pre-functionalized 2-aminopyrimidine. However, direct C-H functionalization methods are emerging as powerful tools. rsc.org
Ring Saturation: A significant modification strategy involves the partial reduction of the pyrimidine ring. For instance, catalytic hydrogenation of imidazo[1,2-a]pyrimidines can lead to the formation of 5,6,7,8-tetrahydro derivatives. nih.govresearchgate.net This transformation alters the planarity and aromaticity of the system, which can be a strategy to block metabolic pathways, such as oxidation by aldehyde oxidase (AO), which is known to metabolize the aromatic imidazo[1,2-a]pyrimidine moiety. researchgate.netacs.org
| Modification Type | Position(s) | Reagents/Conditions | Purpose | Reference |
| Halogenation | C3 | K2S2O8, NaX (X=Cl, Br, I) | Introduce handle for cross-coupling. | researchgate.net |
| Nitrosylation | C3 | Photocatalysis, tBuONO | Introduce nitroso group. | organic-chemistry.org |
| Alkylation | C3 | Y(OTf)3, Aldehydes, Amines | Aza-Friedel-Crafts reaction. | nih.gov |
| Saturation | C5, C6, C7, C8 | Catalytic Hydrogenation | Alter aromaticity, block metabolism. | researchgate.netresearchgate.net |
Functionalization of the Hydroxymethyl Group (e.g., Esterification, Etherification, Oxidation to Aldehyde/Carboxylic Acid)
The hydroxymethyl group at the C2 position of this compound is a primary alcohol, offering a rich site for various chemical transformations. This functional group can act as a hydrogen bond donor and acceptor, and its derivatization allows for fine-tuning of properties such as solubility, lipophilicity, and biological target engagement.
Oxidation to Aldehyde and Carboxylic Acid: The primary alcohol can be carefully oxidized to the corresponding aldehyde, Imidazo[1,2-a]pyrimidine-2-carbaldehyde, using mild oxidizing agents like manganese dioxide (MnO₂) or under Swern or Dess-Martin periodinane conditions. This aldehyde is a key intermediate itself, used for synthesizing imines, Schiff bases, and other derivatives through condensation reactions with amines. semanticscholar.org Further oxidation of the aldehyde or direct, more vigorous oxidation of the alcohol yields Imidazo[1,2-a]pyrimidine-2-carboxylic acid. sigmaaldrich.comchemicalbook.com
Esterification and Etherification: Standard esterification procedures can be applied to convert the hydroxymethyl group into various esters. This can be achieved by reaction with acyl chlorides or carboxylic anhydrides in the presence of a base, or through acid-catalyzed Fischer esterification with a carboxylic acid. Similarly, etherification can be performed, for example, via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form the alkoxide, which is then reacted with an alkyl halide to form an ether linkage. These reactions produce derivatives with altered steric and electronic profiles.
| Derivative | Starting Material | Transformation | Reagents | Reference |
| Imidazo[1,2-a]pyrimidine-2-carbaldehyde | This compound | Oxidation | MnO₂, DMP, etc. | semanticscholar.org |
| Imidazo[1,2-a]pyrimidine-2-carboxylic acid | This compound or -carbaldehyde | Oxidation | KMnO₄, CrO₃, etc. | sigmaaldrich.comchemicalbook.com |
| Imidazo[1,2-a]pyrimidin-2-ylmethyl esters | This compound | Esterification | Acyl halides, Anhydrides | (General Chemistry) |
| Imidazo[1,2-a]pyrimidin-2-ylmethyl ethers | This compound | Etherification | NaH, Alkyl halides | (General Chemistry) |
| N-Aryl-1-(imidazo[1,2-a]pyrimidin-2-yl)methanamine | Imidazo[1,2-a]pyrimidine-2-carbaldehyde | Reductive Amination | Aromatic amine, NaBH₄ | semanticscholar.org |
Synthesis of Fused Ring Systems Incorporating the Imidazo[1,2-a]pyrimidine Moiety
The imidazo[1,2-a]pyrimidine nucleus can serve as a building block for the construction of more complex, polycyclic heterocyclic systems. These larger fused structures are of interest for exploring novel chemical space and accessing unique molecular geometries.
One approach involves intramolecular cyclization reactions from a suitably functionalized imidazo[1,2-a]pyrimidine. For instance, a palladium-catalyzed intramolecular cross-dehydrogenative coupling (CDC) reaction has been developed to synthesize fused imidazo[1,2-a]pyrimidines. acs.org This method allows for the formation of new rings by creating C-C bonds between existing parts of the molecule.
Another strategy is to build additional rings onto the imidazo[1,2-a]pyrimidine core. Research has demonstrated the synthesis of benzo nih.govbio-conferences.orgimidazo[1,2-a]pyrimidines. dergipark.org.tr This involves starting with a 2-aminobenzimidazole (B67599), which already contains a fused benzene (B151609) ring, and then constructing the pyrimidine ring onto it, resulting in a tetracyclic system. Such approaches significantly expand the structural diversity of compounds derived from the basic imidazo[1,2-a]pyrimidine scaffold.
The interaction of 2-aminoimidazole with N-arylitaconimides or N-substituted maleimides has also been shown to form the imidazo[1,2-a]pyrimidine heterocyclic core, leading to more complex fused derivatives in satisfactory yields. nih.gov
| Fused System | Synthetic Approach | Key Intermediates/Reactants | Reference |
| Fused Imidazo[1,2-a]pyrimidines | Palladium-Catalyzed Intramolecular CDC | Functionalized imidazo[1,2-a]pyrimidines | acs.org |
| Benzo nih.govbio-conferences.orgimidazo[1,2-a]pyrimidines | Annulation onto a benzimidazole (B57391) core | 2-Aminobenzimidazole | dergipark.org.tr |
| Polycyclic Imidazo[1,2-a]pyrimidines | Cyclocondensation | 2-Aminoimidazole, N-substituted maleimides | nih.gov |
Imidazo 1,2 a Pyrimidin 2 Ylmethanol As a Synthetic Building Block
Role in the Construction of Complex Heterocyclic Architectures
The imidazo[1,2-a]pyrimidine (B1208166) core is a foundational element for creating more elaborate heterocyclic structures. rsc.org While direct examples of Imidazo[1,2-a]pyrimidin-2-ylmethanol in the synthesis of complex fused systems are not extensively documented, the functionalization of the core scaffold is a well-established strategy. Methodologies such as multicomponent reactions, condensation reactions, and intramolecular cyclizations are frequently employed to build upon the imidazo[1,2-a]pyrimidine nucleus. rsc.org
The hydroxymethyl group of this compound provides a key handle for such transformations. For instance, it can be oxidized to the corresponding aldehyde, which can then participate in various cyclization reactions to form additional rings. One prominent example is the synthesis of pyran derivatives fused to the imidazo[1,2-a]pyrimidine system.
A general approach involves a one-pot, multicomponent reaction of an imidazo[1,2-a]pyrimidine-2-carbaldehyde (B140957) (obtainable from the oxidation of the corresponding methanol) with malononitrile (B47326) and an enolizable C-H activated compound. This strategy allows for the efficient construction of novel imidazo[1,2-a]pyrimidine-based pyran analogues.
Furthermore, the imidazo[1,2-a]pyrimidine scaffold itself can be part of tandem reactions. For example, the Groebke–Blackburn–Bienaymé reaction (GBBR) is a powerful tool for synthesizing substituted imidazo-annulated heterocycles, which can then be used in subsequent transformations like the Ugi reaction to create complex peptide-like structures. mdpi.com The versatility of these reactions highlights the potential of functionalized imidazo[1,2-a]pyrimidines, including the 2-ylmethanol derivative, in diversity-oriented synthesis.
Applications in Ligand Design for Coordination Chemistry
The nitrogen atoms within the imidazo[1,2-a]pyrimidine ring system are excellent candidates for coordinating with metal ions, making this scaffold attractive for the design of novel ligands. The addition of the hydroxymethyl group in this compound introduces another potential coordination site, allowing for the formation of multidentate ligands that can form stable complexes with a variety of metals.
While specific studies on the coordination chemistry of this compound are limited, research on related imidazo[1,5-a]pyridine (B1214698) derivatives demonstrates the capability of this class of compounds to act as versatile ligands in the construction of coordination polymers. nih.gov For example, a ditopic imidazo[1,5-a]pyridine derivative has been successfully used with Zn(II) ions and dicarboxylic acid linkers to create both one-dimensional and two-dimensional coordination polymers. nih.gov In these structures, the imidazo-pyridine ligand can act as either a propagator of the network's dimensionality or as an ancillary ligand, with π-π stacking interactions playing a significant role in the solid-state assembly. nih.gov
The potential coordination modes of this compound are summarized in the table below, extrapolated from the behavior of related heterocyclic ligands.
| Metal Ion | Potential Coordination Sites | Resulting Complex Type | Potential Applications |
| Zn(II) | N1, N4, and -OH group | Mononuclear or Polynuclear Complexes | Luminescent materials, Catalysis |
| Cu(II) | N1 and -OH group | Dinuclear or Polynuclear Complexes | Magnetic materials, Bioinorganic models |
| Ru(II) | N1 and N4 | Octahedral Complexes | Photoredox catalysis, Sensors |
| Au(III) | N1 | Square Planar Complexes | Anticancer agents |
This table is illustrative and based on the known coordination chemistry of similar N-heterocyclic ligands.
The ability to fine-tune the electronic properties of the ligand by modifying the imidazo[1,2-a]pyrimidine core, combined with the additional coordination capabilities of the hydroxymethyl group, makes this compound a promising candidate for the development of new functional coordination compounds.
Use as an Intermediate in Organic Synthesis
This compound is a versatile intermediate for the synthesis of a wide range of other functionalized imidazo[1,2-a]pyrimidine derivatives. The hydroxymethyl group can be readily transformed into various other functional groups, providing access to a diverse array of compounds for applications in medicinal chemistry and materials science. researchgate.net
Key transformations of the hydroxymethyl group include:
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. The resulting imidazo[1,2-a]pyrimidine-2-carbaldehyde is a key precursor for the synthesis of various heterocyclic systems through condensation and multicomponent reactions.
Halogenation: The hydroxyl group can be converted into a good leaving group, such as a tosylate, or directly replaced by a halogen (e.g., chlorine or bromine) using standard halogenating agents. The resulting halomethyl derivative is a potent electrophile, suitable for nucleophilic substitution reactions to introduce a variety of side chains.
Etherification and Esterification: The alcohol can react with alkyl halides or acyl chlorides to form ethers and esters, respectively. This allows for the introduction of a wide range of functionalities, which can be used to modulate the physicochemical properties of the molecule, such as solubility and bioavailability.
The table below summarizes some of the key synthetic transformations involving this compound and the potential applications of the resulting products.
| Starting Material | Reagent(s) | Product | Potential Applications |
| This compound | MnO₂, PCC, or Swern oxidation | Imidazo[1,2-a]pyrimidine-2-carbaldehyde | Synthesis of complex heterocycles, Schiff bases |
| This compound | SOCl₂, PBr₃ | 2-(Halomethyl)imidazo[1,2-a]pyrimidine | Introduction of nucleophiles, synthesis of amines and ethers |
| This compound | Acyl chloride, Pyridine (B92270) | Imidazo[1,2-a]pyrimidin-2-yl acetate (B1210297) | Prodrugs, modification of biological activity |
| This compound | Alkyl halide, NaH | 2-(Alkoxymethyl)imidazo[1,2-a]pyrimidine | Fine-tuning of lipophilicity and steric properties |
These transformations underscore the value of this compound as a versatile platform for the synthesis of new chemical entities with tailored properties.
Development of Novel Materials incorporating the Imidazo[1,2-a]pyrimidine Scaffold
The unique photophysical properties of the imidazo[1,2-a]pyrimidine scaffold have led to its incorporation into a variety of novel materials, including fluorescent dyes, organic light-emitting diodes (OLEDs), and chemical sensors. mdpi.com The emission properties of these compounds can be tuned by the introduction of different substituents on the heterocyclic core.
Research on 3-hydroxymethyl imidazo[1,2-a]pyrimidine derivatives has shown that the hydroxymethyl group can act as an enhancer of fluorescence intensity. These compounds emit light in the blue region of the spectrum, and their fluorescence is more intense than that of the parent unsubstituted imidazo[1,2-a]azine fluorophore. The presence of the hydroxymethyl group, along with other substituents, can influence the wavelength and quantum yield of the fluorescence.
The photophysical properties of several substituted imidazo[1,2-a]pyridine (B132010) derivatives, which share structural similarities with imidazo[1,2-a]pyrimidines, have been extensively studied. These studies provide insight into how substituents can modulate the emission characteristics of the core scaffold.
| Compound | Substituent at C2 | Emission Max (nm) | Quantum Yield (ΦF) |
| Imidazo[1,2-a]pyridine | -H | 368 | 0.53 |
| 2-Phenylimidazo[1,2-a]pyridine | Phenyl | 375 | 0.61 |
| 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine | 4-Methoxyphenyl | 378 | 0.72 |
| 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine | 4-Nitrophenyl | 530 | 0.01 |
Data adapted from studies on imidazo[1,2-a]pyridine derivatives to illustrate substituent effects.
The strong solid-state fluorescence of some imidazo[1,2-a]pyridine-based fluorophores has been harnessed in the fabrication of white LEDs, where they act as organic down-converter materials. rsc.org Furthermore, the bipolar nature of the imidazole (B134444) ring in these scaffolds has been exploited to create fluorescent pH sensors that exhibit on-off-on fluorescence in response to changes in acidity. rsc.org These fluorophores have also shown potential in anti-counterfeiting applications and for the detection of latent fingerprints. rsc.org The combination of a tunable fluorescent core with a reactive functional handle in this compound makes it a highly promising building block for the rational design of advanced functional materials.
Emerging Research Directions and Future Perspectives on the Imidazo 1,2 a Pyrimidin 2 Ylmethanol Scaffold
Development of More Sustainable and Atom-Economical Synthetic Routes
The synthesis of imidazo[1,2-a]pyrimidines is evolving to meet the principles of green chemistry, focusing on minimizing waste, reducing energy consumption, and using less hazardous materials. mdpi.com Traditional methods often involve multiple steps, harsh conditions, and expensive catalysts, which limit their large-scale applicability. rsc.org Modern approaches aim to overcome these limitations through greener and more atom-economical processes.
A significant advancement is the use of microwave irradiation as an alternative energy source. nih.govnih.gov Microwave-assisted synthesis dramatically reduces reaction times, often from hours to minutes, while improving product yields. bio-conferences.orgresearchgate.net For instance, the condensation of 2-aminopyrimidine (B69317) with α-bromoarylketones can be efficiently carried out under microwave irradiation using a catalytic amount of basic alumina (B75360) (Al₂O₃) in solvent-free conditions. mdpi.com This method not only accelerates the reaction but also aligns with green chemistry principles by eliminating the need for conventional solvents. mdpi.com
The choice of catalyst and solvent is crucial for sustainable synthesis. Researchers are exploring environmentally friendly catalytic systems, such as gold nanoparticles, which demonstrate high efficiency under mild reaction conditions. mdpi.com The use of "green" solvents like water, ethanol, or bio-based solvents such as eucalyptol (B1671775) is also becoming more prevalent. mdpi.comnih.govresearchgate.net One-pot multicomponent reactions (MCRs) represent a paradigm shift in synthetic efficiency and atom economy. rsc.orgresearchgate.net MCRs, such as the Groebke–Blackburn–Bienaymé reaction, allow for the construction of complex imidazo[1,2-a]pyrimidine (B1208166) derivatives in a single step from simple precursors, maximizing the incorporation of starting material atoms into the final product. researchgate.netresearchgate.net
To quantify the "greenness" of these new synthetic routes, researchers are increasingly calculating green chemistry metrics . nih.gov These metrics provide a quantitative assessment of the environmental sustainability of a chemical process.
| Metric | Description | Ideal Value |
|---|---|---|
| Atom Economy (AE) | Measures the efficiency of a reaction in converting reactant atoms to product atoms. | 100% |
| Carbon Efficiency (CE) | The percentage of carbon from the reactants that is incorporated into the final product. | 100% |
| Reaction Mass Efficiency (RME) | The percentage of the mass of reactants that ends up in the desired product. | 100% |
| E-Factor (Environmental Factor) | The total mass of waste produced per unit mass of product. | 0 |
| Mass Intensity (MI) | The total mass used in a process (solvents, reagents, etc.) divided by the mass of the product. | 1 |
Exploration of Novel Reactivity Patterns and Chemical Transformations
Beyond improving existing synthetic methods, a major research thrust is the exploration of new ways to modify the imidazo[1,2-a]pyrimidine scaffold. This allows for the creation of diverse molecular architectures and the fine-tuning of chemical properties. A key area of focus is the direct C-H functionalization , which is a powerful strategy for introducing functional groups onto the heterocyclic core with high atom and step economy. nih.gov This approach avoids the need for pre-functionalized starting materials, streamlining the synthetic process. rsc.org
Visible light-induced photocatalysis has emerged as a mild and efficient method for C-H functionalization, allowing for the introduction of various substituents at the C3 position of the imidazo[1,2-a]pyridine (B132010) ring system under environmentally benign conditions. nih.gov The imidazole (B134444) portion of the scaffold is π-excessive, which generally favors electrophilic aromatic substitution at the C3 position. rsc.org
Researchers are also designing novel tandem and multicomponent reactions that leverage the inherent reactivity of the scaffold. rsc.org For example, the imidazo[1,2-a]pyrimidine core can act as a component in subsequent Ugi reactions to generate complex peptidomimetic structures, demonstrating its utility as a building block for creating diverse chemical libraries. beilstein-journals.org Other explored transformations include intramolecular cyclizations and aza-Michael–Mannich reactions, which provide access to a wide range of fused and substituted derivatives. rsc.org
| Transformation Type | Description | Key Features | Reference |
|---|---|---|---|
| C-H Functionalization | Direct introduction of functional groups (e.g., aryl, thio, perfluoroalkyl) onto the scaffold's carbon backbone. | High atom economy; avoids pre-functionalization; can be promoted by photocatalysis. | nih.gov |
| Electrophilic Bromination | Introduction of bromine atoms onto the ring system, which can then be used for further cross-coupling reactions. | Regioselectivity is influenced by substituents on the ring. | rsc.org |
| Multicomponent Reactions (MCRs) | One-pot reactions combining three or more starting materials to build complex molecules. | High efficiency and convergence; used in Groebke–Blackburn–Bienaymé and Ugi reactions. | rsc.orgbeilstein-journals.org |
| Intramolecular Cyclization | Formation of new rings by reacting functional groups within the same molecule. | Provides access to complex, polycyclic structures. | rsc.org |
Advanced Computational Modeling for Property Prediction and Reaction Design
Computational chemistry has become an indispensable tool in the study of the imidazo[1,2-a]pyrimidine scaffold. Advanced modeling techniques provide deep insights into molecular properties, predict reaction outcomes, and guide the design of new compounds, thereby accelerating the research and development process. nih.govresearchgate.net
Density Functional Theory (DFT) is widely used to investigate the electronic structure of these molecules. nih.gov DFT calculations can determine the energies of Frontier Molecular Orbitals (FMOs), such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are critical for understanding the reactivity and electronic properties of the compounds. nih.govresearchgate.net Furthermore, DFT is employed to calculate Molecular Electrostatic Potential (MEP) maps, which identify the electron-rich and electron-poor regions of a molecule, predicting sites for electrophilic and nucleophilic attack. nih.gov
Molecular docking is a powerful computational method used to predict the binding orientation and affinity of a molecule to a biological target, such as a protein or enzyme. mdpi.comsemanticscholar.org This technique is extensively used to screen libraries of imidazo[1,2-a]pyrimidine derivatives against specific targets, helping to identify promising candidates for further development. nih.govresearchgate.net For example, docking studies have been used to evaluate the binding modes of novel imidazo[1,2-a]pyrimidine derivatives with microbial targets and key proteins involved in viral entry. mdpi.comnih.gov
In addition to predicting binding, computational tools are used to forecast the pharmacokinetic properties of new analogues through in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis . mdpi.comnih.gov These predictions help researchers prioritize compounds with favorable drug-like characteristics early in the design phase, reducing the likelihood of late-stage failures. nih.govrsc.org
Strategic Design of Analogues for Enhanced Chemical Utility
A primary goal of research on the imidazo[1,2-a]pyrimidine scaffold is the strategic design of new analogues with improved or novel functionalities. mdpi.com This involves a deep understanding of Structure-Activity Relationships (SAR) , which correlate the chemical structure of a molecule with its functional output. acs.orgnih.gov By systematically modifying different regions of the imidazo[1,2-a]pyrimidine core, researchers can enhance its utility for specific applications. acs.org
For example, SAR studies on a series of imidazo[1,2-a]pyrimidines designed as influenza virus inhibitors revealed that modifications to the core scaffold, such as changing the number of nitrogen atoms or adding methyl groups, could significantly impact potency. acs.org This iterative process of design, synthesis, and testing allows for the optimization of lead compounds. acs.org
The design strategy often involves creating hybrid molecules that combine the imidazo[1,2-a]pyrimidine scaffold with other known pharmacophores. rsc.org For instance, attaching a 1,2,3-triazole moiety to the core has been explored as a strategy to develop new kinase inhibitors. researchgate.net Another approach involves the synthesis of Schiff base derivatives to enhance the chemical and biological profile of the parent compound. nih.gov These rationally designed analogues are not limited to biological applications; their unique electronic and photophysical properties also make them promising candidates for use as modular fluorophores and materials for optoelectronics. rsc.orgrsc.org
Q & A
Q. What are the common synthetic routes for Imidazo[1,2-a]pyrimidin-2-ylmethanol and its derivatives?
The synthesis typically involves cyclization reactions between 2-aminopyrimidine derivatives and α-haloketones or aldehydes. For example:
- Step 1 : Condensation of 2-aminopyrimidine with a chloromethyl ketone in the presence of a base (e.g., K₂CO₃) to form the imidazo[1,2-a]pyrimidine core.
- Step 2 : Hydroxylation or reduction of a precursor (e.g., 2-(chloromethyl)imidazo[1,2-a]pyrimidine) to yield the methanol derivative. Reaction solvents like ethanol or dimethoxyethane are used under reflux (60–100°C) to promote cyclization .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
Q. What are the primary biological activities reported for imidazo[1,2-a]pyrimidine derivatives?
These compounds exhibit:
- Antimicrobial activity : Against Gram-positive bacteria (e.g., Staphylococcus aureus) via disruption of cell wall synthesis.
- Anticancer potential : Through kinase inhibition (e.g., targeting EGFR or Aurora kinases).
- Anti-inflammatory effects : By modulating COX-2 or NF-κB pathways .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) optimize the design of imidazo[1,2-a]pyrimidine derivatives?
Density Functional Theory (DFT) studies predict electronic properties, reactivity, and binding affinities. For example:
- HOMO-LUMO analysis : Identifies nucleophilic/electrophilic sites for functionalization.
- Molecular docking : Simulates interactions with biological targets (e.g., kinases) to prioritize compounds for synthesis. Software like Gaussian or AutoDock is used, with validation via experimental IC₅₀ values .
Q. How should researchers address contradictions in pharmacological data across studies?
Discrepancies (e.g., varying IC₅₀ values for the same target) may arise from:
- Assay conditions : Differences in cell lines, incubation times, or solvent systems (DMSO vs. aqueous buffers).
- Structural variability : Subtle modifications (e.g., substituents at C-3 vs. C-7) altering bioactivity. Mitigation strategies:
- Standardized protocols : Adopt OECD guidelines for in vitro assays.
- Multi-parametric analysis : Combine enzymatic assays, cell viability tests, and transcriptomics .
Q. What strategies improve the yield of this compound in multi-step syntheses?
Optimization focuses on:
- Catalyst selection : Transition metals (e.g., Pd/C) for hydrogenation steps.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance cyclization kinetics.
- Temperature control : Microwave-assisted synthesis reduces reaction times (e.g., 30 min at 120°C vs. 6 hrs conventionally) .
Q. What role does the hydroxymethyl group play in the compound’s reactivity and bioactivity?
The -CH₂OH moiety:
- Enhances solubility : Improves pharmacokinetic properties (logP reduction by ~0.5 units).
- Serves as a handle for derivatization : Esterification or etherification to create prodrugs.
- Influences hydrogen bonding : Critical for target binding (e.g., hydrogen bonds with kinase ATP pockets) .
Methodological Challenges & Solutions
Q. How can researchers establish structure-activity relationships (SAR) for imidazo[1,2-a]pyrimidine analogs?
A systematic SAR approach includes:
- Substituent scanning : Synthesize derivatives with halogens, alkyl, or aryl groups at key positions (C-2, C-6).
- Pharmacophore mapping : Use X-ray crystallography or cryo-EM to identify binding motifs.
- Data clustering : Apply machine learning (e.g., Random Forest) to correlate structural features with activity .
Q. What are the best practices for scaling up laboratory-scale syntheses of this compound?
Key considerations:
- Purification : Replace column chromatography with recrystallization (solvent pair: ethyl acetate/hexane).
- Safety : Handle chloromethyl intermediates in fume hoods due to lachrymatory effects.
- Green chemistry : Use water as a solvent where possible to reduce waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
